2-(Chloromethyl)-6-fluoro-1,3-benzothiazole
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Overview
Description
2-(Chloromethyl)-6-fluoro-1,3-benzothiazole: is a heterocyclic aromatic compound that contains a benzothiazole ring substituted with a chloromethyl group at the 2-position and a fluorine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-fluoro-1,3-benzothiazole typically involves the chloromethylation of 6-fluoro-1,3-benzothiazole. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, safety measures are crucial due to the use of hazardous reagents and the potential for by-product formation.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in 2-(Chloromethyl)-6-fluoro-1,3-benzothiazole can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions:
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
Chemistry: 2-(Chloromethyl)-6-fluoro-1,3-benzothiazole is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for constructing more complex molecules .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-fluoro-1,3-benzothiazole and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity . The presence of the chloromethyl and fluoro groups can enhance binding affinity and selectivity towards specific molecular targets .
Comparison with Similar Compounds
2-(Chloromethyl)-1,3-benzothiazole: Lacks the fluorine atom at the 6-position, which may affect its reactivity and biological activity.
6-Fluoro-1,3-benzothiazole: Lacks the chloromethyl group, which limits its potential for nucleophilic substitution reactions.
2-(Bromomethyl)-6-fluoro-1,3-benzothiazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can influence its reactivity and applications.
Uniqueness: The combination of the chloromethyl and fluoro substituents in 2-(Chloromethyl)-6-fluoro-1,3-benzothiazole provides a unique reactivity profile, making it a versatile intermediate for various synthetic applications. The presence of the fluorine atom can also enhance the compound’s stability and biological activity compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-(chloromethyl)-6-fluoro-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNS/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIXPAHXATYPCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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